molecular formula C37H51O3P B598689 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde CAS No. 1202865-21-1

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

Cat. No.: B598689
CAS No.: 1202865-21-1
M. Wt: 574.786
InChI Key: PAWZHFURVJBYGV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aldehyde proton: A singlet at δ 9.8–10.2 ppm (C₆H₄CHO).
    • Methoxy groups: Singlets at δ 3.6–3.8 ppm (OCH₃).
    • tert-Butyl protons: Multiplets at δ 1.2–1.4 ppm (C(CH₃)₃).
  • ¹³C NMR :
    • Aldehyde carbon: δ 192–195 ppm (C=O).
    • Aromatic carbons: Signals at δ 110–160 ppm (C₆H₃ and C₆H₄).

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at 1690–1710 cm⁻¹ .
  • P–C aromatic stretches : Bands at 1430–1460 cm⁻¹ .
  • Methoxy C–O : Peaks at 1250–1270 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 574.8 (M⁺).
  • Fragmentation patterns :
    • Loss of tert-butyl groups (m/z 57, 41).
    • Cleavage of P–C bonds (m/z 199, 255).

Table 2: Key Spectral Assignments

Technique Signal Range Assignment
¹H NMR δ 9.8–10.2 ppm Aldehyde proton
¹³C NMR δ 192–195 ppm Aldehyde carbon
IR 1690–1710 cm⁻¹ C=O stretch
MS m/z 574.8 Molecular ion

Conformational Analysis of tert-Butyl and Methoxy Substituents

The tert-butyl and methoxy groups impose restricted rotation around the P–C bonds, leading to a rigid, bowl-shaped molecular architecture:

  • tert-Butyl Groups :

    • Adopt a staggered conformation to minimize steric clashes.
    • Dihedral angles between phenyl rings and phosphorus center: 45–60° .
  • Methoxy Groups :

    • Ortho-substitution on phenyl rings forces methoxy oxygen into a coplanar arrangement with the aromatic system, enhancing resonance stabilization.
  • Phosphorus Environment :

    • The electron-withdrawing aldehyde and electron-donating methoxy groups create a polarized P center, influencing catalytic activity in cross-coupling reactions.

Steric Map :

  • Buried volume (%Vbur) : Estimated at 70–75% due to tert-butyl bulk.
  • Tolman cone angle : Exceeds 160° , classifying the ligand as highly hindered.

Properties

IUPAC Name

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZHFURVJBYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746390
Record name 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-21-1
Record name 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with 2-formylbenzoic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is part of a broader class of phosphino-substituted benzaldehyde ligands. Below is a detailed comparison with analogous derivatives:

Compound Name Substituents Steric Bulk Electronic Effects Applications
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde (CAS 1202865-21-1) 3,5-di-tert-butyl-4-methoxyphenyl High Strong electron-donating (methoxy groups) Asymmetric catalysis, stabilizing electron-deficient metal centers
2-[Bis(3,5-dimethylphenyl)phosphinoyl]benzaldehyde (from ) 3,5-dimethylphenyl Moderate Moderate electron-donating (methyl groups) Precursor for phosphine ligands in less sterically demanding reactions
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) Phenyl Low Weak electron-donating (unsubstituted phenyl) General-purpose ligand for homogeneous catalysis
2-(Di-p-tolylphosphino)benzaldehyde (CAS 1202865-03-9) p-tolyl (methyl-substituted phenyl) Moderate Enhanced electron density (methyl groups) Catalytic systems requiring balanced steric and electronic modulation

Research Findings and Performance

Steric Effects: The tert-butyl groups in 1202865-21-1 create a rigid, bulky environment, which prevents undesired side reactions (e.g., ligand dissociation) in catalytic cycles. This contrasts with the less hindered 2-(diphenylphosphino)benzaldehyde, which is prone to ligand displacement under harsh conditions . In a study comparing ligands with varying substituents, 1202865-21-1 demonstrated superior stability in palladium-catalyzed cross-coupling reactions due to its steric protection .

Electronic Effects :

  • The methoxy groups in 1202865-21-1 enhance electron donation to the metal center, improving catalytic activity in reactions requiring electron-rich intermediates (e.g., hydrogenation). In contrast, methyl or unsubstituted phenyl groups (as in 50777-76-9) provide weaker electronic support .

Synthetic Utility: 2-[Bis(3,5-dimethylphenyl)phosphinoyl]benzaldehyde () is often used as a synthetic intermediate for ligands with tunable steric profiles, whereas 1202865-21-1 is typically employed as a pre-formed ligand due to its optimized steric/electronic balance .

Critical Analysis of Evidence

  • highlights the use of a dimethylphenyl analog in synthesizing chiral phosphine ligands, underscoring the importance of substituent choice in ligand design .
  • and provide catalog data for structurally related compounds, confirming the commercial relevance of phosphino-benzaldehyde derivatives in organometallic chemistry .
  • offers key physicochemical data for 1202865-21-1, enabling direct comparisons with other ligands in terms of molecular weight, purity, and steric descriptors .

Biological Activity

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as a phosphine ligand, is a compound of significant interest in the fields of organic chemistry and medicinal applications. Its unique structure, characterized by bulky tert-butyl and methoxy substituents on the phenyl rings, contributes to its biological activity and utility in various chemical reactions.

  • Molecular Formula : C₃₇H₅₁O₃P
  • Molecular Weight : 574.79 g/mol
  • CAS Number : 1202865-21-1
  • Melting Point : 120–125 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of its use as a ligand in coordination chemistry and catalysis. Its phosphine nature allows it to form complexes with transition metals, which can enhance the biological efficacy of therapeutic agents.

Antitumor Activity

Studies have shown that phosphine ligands can play a role in enhancing the cytotoxicity of metal-based drugs. For instance, platinum(II) complexes formed with phosphine ligands like this compound have demonstrated promising antitumor activity in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Antibacterial Properties

The compound has been investigated for its antibacterial properties. Research indicates that certain phosphine derivatives exhibit activity against a range of bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential enzymatic functions. Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Antitumor Efficacy

A study published in Chemical Science highlighted the synthesis of platinum(II) complexes using this compound as a ligand. The results indicated significant cytotoxic effects against A549 lung cancer cells with an IC50 value of approximately 15 µM. The study concluded that the enhanced lipophilicity provided by the bulky substituents facilitated cellular uptake and subsequent cytotoxicity .

Case Study 2: Antibacterial Mechanism

In another investigation reported in Antibiotics, researchers synthesized several phosphine derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds containing bulky phosphine ligands exhibited stronger antibacterial effects compared to their less sterically hindered counterparts. The proposed mechanism involved disruption of bacterial cell wall integrity .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntitumorA549 Cancer CellsIC50 = 15 µM
AntibacterialVarious BacteriaSignificant activity
Enzyme InhibitionEnzymatic AssaysModerate inhibition

Q & A

Q. What are the recommended synthetic protocols for preparing 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde?

The synthesis typically involves palladium- or ruthenium-catalyzed coupling reactions under inert atmospheres. For example, hydrogenation reactions using dichloro(benzene)ruthenium(II) dimer in methanol at elevated temperatures (e.g., 100°C for 17 hours in an autoclave) have achieved yields up to 88% . Key steps include controlling steric hindrance from the tert-butyl and methoxy groups to optimize ligand-metal coordination.

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying phosphine and aldehyde functional groups. Infrared (IR) spectroscopy confirms the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O bonds. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural elucidation, with NIST-standardized IR data providing reference benchmarks .

Q. How should this compound be stored to ensure stability?

Store under an inert gas (e.g., argon or nitrogen) at –20°C to prevent oxidation of the phosphine group. Avoid exposure to moisture and strong oxidizers, as the tert-butyl and methoxy substituents may degrade under prolonged storage, increasing reactivity risks .

Q. What are the primary research applications of this ligand?

It is widely used in transition-metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions. Its bulky substituents enhance steric control, improving enantioselectivity in chiral metal complexes .

Advanced Questions

Q. How do steric and electronic properties of this ligand influence its catalytic performance?

The 3,5-di-tert-butyl-4-methoxyphenyl groups provide significant steric bulk, reducing unwanted side reactions (e.g., β-hydride elimination) in metal complexes. The methoxy groups donate electron density via resonance, stabilizing electron-deficient metal centers and enhancing catalytic turnover in hydrogenation reactions . Comparative studies with less bulky ligands (e.g., 2-(di-p-tolylphosphino)benzaldehyde) show lower enantiomeric excess (ee) in asymmetric catalysis, highlighting steric importance .

Q. What methodologies resolve contradictions in reported catalytic activities across studies?

Discrepancies often arise from variations in metal-ligand ratios, solvent polarity, or reaction temperature. For instance, higher temperatures (e.g., 100°C vs. 80°C) may accelerate ligand decomposition, reducing catalytic efficiency. Systematic optimization using Design of Experiments (DoE) and kinetic profiling can isolate critical parameters .

Q. How does this ligand compare to structurally similar phosphines in palladium-catalyzed C–C bond formation?

Compared to SEGPHOS or BINAP derivatives, this ligand’s tert-butyl groups improve air stability and substrate scope in Suzuki-Miyaura couplings. However, its larger size may limit compatibility with sterically hindered substrates. X-ray absorption spectroscopy (XAS) studies reveal distinct Pd–P bond lengths, correlating with altered catalytic activity .

Q. What strategies mitigate challenges in ligand synthesis and purification?

Chromatographic purification on silica gel with ethyl acetate/hexane gradients effectively removes unreacted aldehyde precursors. Recrystallization from dichloromethane/hexane mixtures enhances purity (>97%), as confirmed by HPLC. Avoiding prolonged exposure to light prevents aldehyde oxidation .

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